![molecular formula C19H19N3O3 B10999726 N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10999726.png)
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Methoxyphenylcarbonyl Group: The final step involves the coupling of the methoxyphenylcarbonyl group to the aminoethyl side chain. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on different physiological pathways and its potential as a drug candidate.
Biology: It is used in biological assays to understand its mechanism of action and biological activity.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
- N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
- N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Uniqueness
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, steric interactions, and overall biological activity, distinguishing it from other similar compounds with different substituents on the phenyl ring.
Biological Activity
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, an indole derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound features an indole core, which is a bicyclic structure critical for various pharmacological effects. The presence of a 4-methoxyphenyl group and a carboxamide moiety enhances its potential biological activity, making it a significant subject of study.
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- IUPAC Name : N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
- Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole core via Fischer indole synthesis and the introduction of the carboxamide group through reactions with carboxylic acid derivatives. The following table summarizes the key synthetic routes:
Step | Reaction Type | Description |
---|---|---|
1 | Fischer Indole Synthesis | Phenylhydrazine reacts with aldehyde or ketone under acidic conditions to form the indole core. |
2 | Carboxamide Formation | Reaction of the indole derivative with an acid chloride or anhydride in the presence of a base to introduce the carboxamide group. |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with tubulin polymerization and inducing reactive oxygen species (ROS) formation.
Case Studies
- MCF-7 Breast Cancer Cells : A study reported IC50 values ranging from 10–33 nM for related compounds against MCF-7 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism involves binding to tubulin at the colchicine site, disrupting microtubule dynamics, which is crucial for cancer cell division .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Indole derivatives are known for their broad-spectrum activity against various pathogens.
Research Findings
- Gram-positive and Gram-negative Bacteria : Compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Enzyme Inhibition
The carboxamide functionality in this compound allows it to act as an enzyme inhibitor, particularly targeting proteases involved in viral replication and other disease processes.
Notable Inhibitory Effects
- HIV-1 Protease Inhibition : The compound has been studied for its ability to inhibit HIV-1 protease, which is crucial for viral maturation and replication.
Summary of Biological Activities
Activity Type | Target Organism/Enzyme | Observed Effect |
---|---|---|
Anticancer | MCF-7 cells | IC50 = 10–33 nM |
Antimicrobial | S. aureus, E. coli | MIC comparable to standards |
Enzyme Inhibition | HIV-1 Protease | Significant inhibition |
Q & A
Q. Basic: What are the standard synthetic routes for N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via amide coupling reactions. A common approach involves:
- Step 1: Reacting 1H-indole-2-carboxylic acid with a diamine linker (e.g., ethylenediamine derivative) using coupling agents like TBTU or HATU in dry DCM .
- Step 2: Introducing the 4-methoxybenzoyl group via a second coupling step with 4-methoxybenzoic acid under similar conditions .
Optimization Tips: - Use TLC (hexane:ethyl acetate, 9:3) to monitor reaction progress .
- Maintain temperatures below 5°C during coupling to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Advanced: How can researchers resolve structural ambiguities in similar indole-carboxamide derivatives using spectroscopic and crystallographic techniques?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis confirms bond lengths and angles, critical for distinguishing between keto-enol tautomers in the indole-carboxamide core .
- NMR Strategies:
- HRMS: Ensure molecular ion peaks align with theoretical values (e.g., [M+H]+ error < 5 ppm) .
Q. Basic: What analytical methods are recommended for purity assessment and characterization?
Methodological Answer:
- Elemental Analysis: Confirm C, H, N content within ±0.5% of theoretical values .
- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities (<0.1%) .
- Melting Point: Compare with literature values (±2°C) to assess crystallinity .
Q. Advanced: How can researchers design biological assays to evaluate this compound’s lipid-lowering or antiparasitic activity?
Methodological Answer:
- Lipid-Lowering Assays:
- Antimalarial Screening:
Q. Basic: What are common challenges in purifying this compound, and how can they be mitigated?
Methodological Answer:
- Challenge: Low solubility in polar solvents (e.g., water, ethanol).
Solution: Use DCM/MeOH (9:1) for recrystallization . - Challenge: Co-elution of byproducts during chromatography.
Solution: Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) .
Q. Advanced: How can researchers reconcile contradictory data on bioactivity across studies?
Methodological Answer:
- Factor 1: Assess differences in substituents (e.g., methoxy vs. chloro groups) that alter logP and target binding .
- Factor 2: Compare assay conditions (e.g., cell line specificity, incubation time).
- Statistical Approach: Use meta-analysis to aggregate IC50 values and identify outliers .
Q. Basic: What modifications to the methoxyphenyl group enhance the compound’s metabolic stability?
Methodological Answer:
- Modification 1: Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Modification 2: Introduce electron-withdrawing groups (e.g., nitro) to slow hydrolysis .
- Validation: Test plasma stability in vitro (rat/human plasma, 37°C, 24h) .
Q. Advanced: How can computational modeling predict binding modes to targets like falcipain-2?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the indole-carboxamide core and falcipain-2’s catalytic cysteine (CYS39) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validate: Cross-check with mutagenesis data (e.g., CYS39A mutant losing activity) .
Q. Basic: What protocols ensure long-term stability of this compound in storage?
Methodological Answer:
- Storage: Keep at −20°C in amber vials under argon to prevent oxidation .
- Solvent: Dissolve in DMSO-d6 (10 mM stock) for NMR studies; avoid freeze-thaw cycles .
Q. Advanced: How can cross-disciplinary approaches (e.g., synthetic chemistry + pharmacology) accelerate therapeutic development?
Methodological Answer:
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-8-6-13(7-9-15)18(23)20-10-11-21-19(24)17-12-14-4-2-3-5-16(14)22-17/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
SMCZILZHNAEFID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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